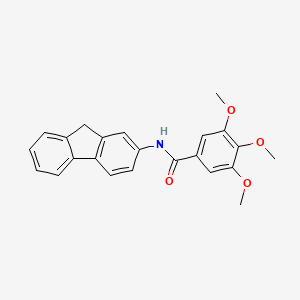

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Description

Contextual Significance of the 3,4,5-Trimethoxybenzamide (B1204051) Scaffold in Medicinal Chemistry

The 3,4,5-trimethoxybenzoyl structural unit, a core component of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, is a privileged scaffold in medicinal chemistry. This motif is found in a variety of natural and synthetic compounds that exhibit a wide spectrum of biological activities. The three methoxy (B1213986) groups on the phenyl ring are crucial for its interaction with biological targets, often influencing potency and metabolic stability.

One of the most notable roles of the 3,4,5-trimethoxyphenyl moiety is as a key pharmacophore in tubulin polymerization inhibitors. These agents interfere with the dynamics of microtubules, which are essential for cell division, making them a major focus in cancer chemotherapy. For instance, the trimethoxyphenyl ring is a fundamental feature of combretastatins, a class of potent anticancer agents. The strategic placement of the methoxy groups allows for effective binding within the colchicine-binding site of tubulin.

Beyond its anticancer properties, derivatives of the 3,4,5-trimethoxybenzamide scaffold have been explored for other therapeutic applications. Research has demonstrated their potential as anti-apoptotic, antibacterial, and antifungal agents. mdpi.comorientjchem.org The versatility of this scaffold allows for synthetic modifications, leading to the development of novel compounds with tailored biological profiles. For example, hydrazide-hydrazone analogs incorporating this moiety have shown significant antibacterial activity. orientjchem.org

Exploration of Fluorene (B118485) Motifs in Bioactive Compound Design

The fluorene moiety is a tricyclic aromatic hydrocarbon known for its rigid and planar structure, which makes it an attractive scaffold in the design of bioactive compounds. nbinno.com This structural rigidity can be advantageous for specific binding to biological targets by reducing the entropic penalty upon binding. The fluorene ring system can be readily functionalized at several positions, particularly at C2, C7, and C9, allowing for the systematic modification of its physicochemical and pharmacological properties. mdpi.com

Fluorene and its derivatives have been investigated for a broad range of therapeutic applications. Substituted fluorenones, for example, have been reported to possess antibiotic, anticancer, and antiviral activities. wikipedia.org Some well-known fluorene-core drugs include the antiviral agent tilorone (B613820) and the antineoplastic compound benfluron. nih.gov The introduction of a fluorene moiety into a molecule can enhance its pharmacological and pharmacokinetic properties. mdpi.com

In recent drug discovery efforts, fluorene has been incorporated into various heterocyclic systems, such as thiazoles, thiazolidinones, and azetidinones, to generate novel compounds with potent anticancer and antimicrobial activities. arabjchem.orgnih.govproquest.comresearchgate.net These studies have shown that fluorene-based compounds can act as effective cytotoxic agents against various cancer cell lines, including human lung and breast carcinoma. nih.govproquest.comresearchgate.net

Rationale for Hybrid Structure Development: this compound as a Model Compound

The strategy of creating hybrid molecules, which involves combining two or more pharmacophores into a single chemical entity, is a well-established approach in modern drug design. nih.gov The primary goal is to develop chimeric compounds with improved affinity and efficacy, the ability to interact with multiple targets, or novel mechanisms of action. This approach can lead to synergistic effects where the biological activity of the hybrid molecule is greater than the sum of its individual components. nih.gov

This compound serves as a model compound for this design strategy. It covalently links the fluorene scaffold, known for its rigid structure and broad bioactivity, with the 3,4,5-trimethoxybenzamide moiety, a recognized pharmacophore with potent cytotoxic potential. The rationale for this specific combination is to potentially leverage the anticancer properties associated with both motifs. The amide linker provides a stable connection between the two units while maintaining a degree of rotational freedom. The hypothesis is that the fluorene part could facilitate interactions with one biological target or cellular component, while the trimethoxybenzamide part engages with another, or that the combined structure presents a unique topography for binding to a single, specific target.

Overview of Research Trajectories in Benzamide (B126) and Fluorene Derivatives

Research into benzamide and fluorene derivatives continues to be a dynamic and productive area of medicinal chemistry, driven by the diverse biological activities these scaffolds exhibit.

Benzamide Derivatives: Current research on benzamide-based compounds is highly focused on oncology and neurodegenerative diseases. Scientists are actively developing novel benzamide derivatives as inhibitors of key enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). In the context of neurodegenerative disorders such as Alzheimer's disease, benzamides are being investigated as multi-target agents, for instance, as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Furthermore, the benzamide scaffold is being utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as binders to the cereblon (CRBN) E3 ligase, showcasing its utility in targeted protein degradation. nih.gov The synthesis of new benzamide derivatives with antimicrobial and tyrosinase inhibitory activities is also an active field of investigation. nanobioletters.comvjs.ac.vn

Fluorene Derivatives: The research trajectory for fluorene derivatives is multifaceted, spanning materials science and medicine. researchgate.netdatainsightsmarket.com In chemical biology, the focus remains on exploiting the fluorene core to develop new therapeutic agents, particularly antimicrobials and anticancer drugs. nih.govresearchgate.net Studies involve synthesizing fluorene-heterocyclic conjugates to enhance bioactivity. mdpi.comarabjchem.orgnih.gov For instance, combining the fluorene moiety with thiazole (B1198619) or azetidinone rings has yielded compounds with significant cytotoxicity against multidrug-resistant cancer cells. nih.govproquest.comresearchgate.net Beyond direct therapeutic applications, the unique photophysical properties of fluorene are being harnessed. Its inherent fluorescence is being exploited in the development of chemosensors and probes for bioimaging, including applications in two-photon microscopy. researchgate.net

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-26-20-12-16(13-21(27-2)22(20)28-3)23(25)24-17-8-9-19-15(11-17)10-14-6-4-5-7-18(14)19/h4-9,11-13H,10H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJXCVIHRUEJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431928-29-9 | |

| Record name | N-(9H-FLUOREN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 9h Fluoren 2 Yl 3,4,5 Trimethoxybenzamide and Analogs

Established Synthetic Pathways to the 3,4,5-Trimethoxybenzamide (B1204051) Core

The formation of the 3,4,5-trimethoxybenzamide core is a foundational step in the synthesis of the target compound. This process begins with the synthesis of its essential precursors, followed by reactions to form the benzamide (B126) structure.

3,4,5-Trimethoxybenzoic Acid:

A primary precursor for the trimethoxybenzoyl moiety is 3,4,5-trimethoxybenzoic acid. The most common starting material for its synthesis is gallic acid (3,4,5-trihydroxybenzoic acid). The synthesis involves the methylation of the hydroxyl groups of gallic acid. One established method is the reaction of gallic acid with dimethyl sulfate (B86663) in the presence of a base. chemicalbook.comgoogle.com Another approach involves the hydrolysis of methyl 3,4,5-trimethoxybenzoate, which can also be synthesized from gallic acid. chemicalbook.com

3,4,5-Trimethoxybenzoyl Chloride:

For subsequent amidation reactions, 3,4,5-trimethoxybenzoic acid is often converted to its more reactive acid chloride derivative, 3,4,5-trimethoxybenzoyl chloride. This activation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (B1210022) (COCl₂). chemicalbook.comprepchem.comgoogle.com The reaction with thionyl chloride, for instance, involves heating the benzoic acid derivative in the presence of excess thionyl chloride, often with a solvent like chloroform, followed by removal of the solvent and excess reagent under reduced pressure to yield the acid chloride. chemicalbook.com Alternative methods utilize reagents like bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic amine catalyst. google.com

| Chlorinating Agent | Typical Conditions | Key Advantages/Disadvantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in CHCl₃ or neat | Common, effective; produces gaseous byproducts (SO₂, HCl). | chemicalbook.com |

| Phosgene (COCl₂) | Reaction in xylene at 100°C with a catalyst | High yield (97.5%); phosgene is highly toxic. | prepchem.com |

| Bis(trichloromethyl)carbonate (Triphosgene) | Organic solvent, organic amine catalyst, 20-70°C | Safer alternative to phosgene; high yield and good product quality. | google.com |

The formation of a benzamide involves the reaction of a benzoic acid derivative with an amine. When using the activated 3,4,5-trimethoxybenzoyl chloride, the reaction with an amine proceeds readily to form the amide bond, with the concurrent release of hydrochloric acid (HCl). This reaction, a type of nucleophilic acyl substitution, is often carried out in the presence of a non-nucleophilic base (an "acid scavenger") such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, which can otherwise form an unreactive ammonium (B1175870) salt with the starting amine. scribd.com

Alternatively, direct amidation of 3,4,5-trimethoxybenzoic acid can be achieved without first forming the acid chloride. This requires the use of coupling reagents that activate the carboxylic acid in situ. This approach is discussed in more detail in section 2.2.2.

Synthetic Strategies for Incorporating the 9H-Fluoren-2-yl Moiety

The second major component of the target molecule is the 9H-fluoren-2-yl group, which is introduced via its amine derivative, 9H-fluoren-2-amine.

The synthesis of 9H-fluoren-2-amine is a critical step. A common synthetic route starts with the nitration of fluorene (B118485) to produce 2-nitro-9H-fluorene. chemsynthesis.com The nitro group can then be reduced to the corresponding amine. This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., using Pd/C and hydrogen gas or a hydrogen donor like hydrazine (B178648) hydrate) or using metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid. nih.gov

An alternative pathway to an amine on the fluorene scaffold is the reductive amination of 9-fluorenone. This method, however, typically yields 9-aminofluorene (B152764) rather than the 2-amino isomer required for the target compound. chemicalbook.com Therefore, functionalization starting from the fluorene scaffold via nitration is the more direct approach for obtaining 9H-fluoren-2-amine.

The final step in the synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is the formation of the amide bond between the two key fragments. This can be achieved through several coupling strategies.

Acyl Chloride Method:

The most straightforward method is the reaction of 3,4,5-trimethoxybenzoyl chloride with 9H-fluoren-2-amine. This reaction is typically performed in an inert solvent, often with the addition of a base like triethylamine or pyridine to neutralize the HCl generated during the reaction.

Direct Carboxylic Acid Coupling:

Modern synthetic chemistry often favors the direct coupling of a carboxylic acid and an amine using a dedicated coupling reagent. luxembourg-bio.com This one-pot procedure avoids the need to isolate the often moisture-sensitive acyl chloride. The process involves activating the carboxylic acid (3,4,5-trimethoxybenzoic acid) in situ to form a highly reactive intermediate, which then readily reacts with the amine (9H-fluoren-2-amine). hepatochem.com A wide variety of coupling reagents have been developed for this purpose.

| Reagent Class | Examples (Acronym) | Mechanism/Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or HOSu to improve efficiency and reduce side reactions. | luxembourg-bio.comresearchgate.net |

| Onium Salts (Aminium/Uronium) | HATU, HBTU, TBTU | React with the carboxylic acid to form active esters, which then react with the amine. Known for high efficiency and fast reaction times. | luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Similar to onium salts, they form reactive intermediates that facilitate amidation. | hepatochem.com |

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) can be optimized to maximize the yield and purity of the final product, this compound.

Advanced Synthetic Approaches

Beyond the established methods, several advanced synthetic strategies can be applied to the formation of this compound, often focusing on improving efficiency, sustainability, and atom economy.

Catalytic Direct Amidation:

Instead of stoichiometric activating agents, catalytic methods for direct amide bond formation have been developed. These reactions typically involve heating a carboxylic acid and an amine with a catalyst, such as one based on boric acid derivatives, and removing the water byproduct. ucl.ac.uk This approach offers a greener alternative by avoiding the large amounts of waste generated by traditional coupling reagents.

Amidation of Esters:

Solvent-Free Methodologies:

Recent research has explored solvent-free conditions for amide bond formation. For example, various methoxysilanes have been used as coupling agents to react carboxylic acids and amines in good to excellent yields without the need for a solvent or the exclusion of air and moisture. nih.govresearchgate.net Applying such a method could provide a more environmentally friendly and efficient synthesis of the target compound.

Oxidative Amidation:

Oxidative amidation reactions allow for the formation of amides from alcohols or aldehydes. ucl.ac.uk While not a direct route from the standard precursors, this methodology represents a different synthetic paradigm where, for instance, 3,4,5-trimethoxybenzyl alcohol could potentially be coupled with 9H-fluoren-2-amine in the presence of an oxidizing agent to form the desired amide.

These advanced approaches highlight the ongoing evolution of amide bond synthesis, offering potential improvements over classical methods for the preparation of this compound and its analogs.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free, environmentally benign alternative to traditional solution-phase synthesis. organic-chemistry.org The synthesis of amides is a frequently performed transformation in medicinal chemistry, and several mechanochemical approaches have been developed for this purpose. nih.govacs.org These reactions are typically carried out in a ball mill, where the mechanical energy from grinding or milling provides the activation energy for the reaction. researchgate.net

For the synthesis of this compound, a mechanochemical approach would likely involve milling 2-aminofluorene (B1664046) with an activated form of 3,4,5-trimethoxybenzoic acid. Common methods for mechanochemical amide bond formation include:

Use of Coupling Reagents: Milling the carboxylic acid and amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.orgresearchgate.net

Starting from Esters: Reacting an ester derivative of the carboxylic acid with the amine. For instance, primary amides have been successfully synthesized by ball milling esters with calcium nitride, which serves as an ammonia (B1221849) source. organic-chemistry.orgnih.gov This method has proven effective for a wide range of substrates, including aromatic and aliphatic esters, and is compatible with various functional groups. organic-chemistry.org

A notable application of this technique is the synthesis of the antiepileptic drug rufinamide, demonstrating its utility in pharmaceutical manufacturing. organic-chemistry.orgresearchgate.net The advantages include shorter reaction times, milder conditions, and reduced waste compared to conventional methods. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid + Amine | EDC, ball milling, liquid-assisted grinding (LAG) | Direct coupling, avoids pre-activation steps. | acs.orgresearchgate.net |

| Ester + Amine Source (e.g., Ca₃N₂) | Indium chloride catalyst, ball milling | Broad substrate scope, good functional group tolerance. | organic-chemistry.org |

| Carboxylic Acid + Amine | 2,4,6-trichloro-1,3,5-triazine/triphenylphosphine, ball milling | Effective activation of the carboxylic acid. | nih.gov |

Stereoselective Synthesis Methodologies

The parent compound, this compound, is achiral. However, stereoselective synthesis methodologies are crucial for generating chiral analogs, which can exhibit distinct biological activities. Chirality in fluorene derivatives is typically introduced by creating a stereocenter at the C9 position or by synthesizing atropisomers with restricted rotation around a single bond. researchgate.net

Catalytic asymmetric synthesis provides the most efficient route to optically pure chiral fluorenes. researchgate.net Methodologies applicable to the synthesis of chiral fluorene scaffolds include:

Asymmetric Friedel-Crafts Reactions: A highly efficient tandem double Friedel-Crafts reaction between indoles and 2-formylbiphenyl derivatives, catalyzed by a chiral N-triflyl phosphoramide, has been developed to produce 9-(3-indolyl)fluorene derivatives with high yields and excellent enantioselectivity (up to 94% ee). rsc.org

Transition Metal-Catalyzed Reactions: Various transition metal- and organo-catalyzed asymmetric reactions have been developed to prepare chiral fluorenes. researchgate.net These strategies often involve desymmetrization of prochiral fluorene precursors or kinetic resolution of racemic mixtures.

Organocatalysis: Chiral secondary amines have been used to catalyze formal [4+4] cycloadditions for synthesizing enantioenriched fluorene derivatives. researchgate.net

These methods could be adapted to produce chiral precursors, such as a chiral 2-aminofluorene derivative with a substituent at the C9 position, which could then be coupled with 3,4,5-trimethoxybenzoic acid to yield a stereochemically pure analog.

| Reaction Type | Catalyst/Reagent | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Double Friedel-Crafts Alkylation | Chiral N-triflyl phosphoramide | 9-(3-indolyl)fluorenes | Up to 94% ee | rsc.org |

| Remote Desymmetrization of meso-epoxides | Chiral (salen)Cr(III) complex | Chiral fluorenols | Good to excellent | researchgate.net |

| NHC-catalyzed [4+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | 9-Substituted fluorenes | High | researchgate.net |

Design and Synthesis of Structural Analogs and Derivatives

The molecular framework of this compound offers multiple sites for modification to explore structure-activity relationships and optimize properties. These include the fluorenyl moiety, the trimethoxybenzoyl group, and the central amide linker.

Systematic Modification of the Fluorenyl Moiety

The fluorene scaffold is a rigid, planar system with several positions available for functionalization. nbinno.com Modifications can be targeted to the aromatic rings or the C9 position.

Modification at C9: The C9 protons are acidic (pKa ≈ 22.6 in DMSO), allowing for easy deprotonation to form the fluorenyl anion. wikipedia.org This nucleophilic anion can react with various electrophiles to introduce substituents at the C9 position, a common strategy for creating 9,9-disubstituted fluorene derivatives. researchgate.net

Modification of the Aromatic Rings: The amine group at the C2 position directs electrophilic aromatic substitution. Furthermore, starting from different precursors, such as halogenated or nitrated fluorenes, allows for the introduction of a wide variety of functional groups at specific positions through cross-coupling reactions or nucleophilic substitution. organic-chemistry.org For example, 2-aminofluorene itself is a synthetic arylamine that can be derived from fluorene. wikipedia.org Modifications can also be made to the starting 2-aminofluorene before coupling, such as N-alkylation or acylation. nih.govnih.gov

| Position of Modification | Type of Substituent | Synthetic Strategy | Potential Purpose |

|---|---|---|---|

| C9 | Alkyl, Aryl | Deprotonation followed by alkylation/arylation | Modulate steric bulk and lipophilicity |

| C2, C7 | Halogens, Nitro, Cyano | Electrophilic aromatic substitution on fluorene/fluorenone | Introduce handles for further functionalization |

| Aromatic Rings | Aryl, Heteroaryl | Suzuki or Buchwald-Hartwig coupling on halogenated fluorene | Extend conjugation, explore new interactions |

| N-Amide | Alkyl | Alkylation of the amide nitrogen | Remove hydrogen bond donor capability |

Alterations of the Trimethoxybenzoyl Substituent Pattern

The 3,4,5-trimethoxyphenyl group is a common motif in biologically active molecules. Its substitution pattern can be readily altered to fine-tune electronic and steric properties. The synthesis of these analogs typically starts from correspondingly substituted benzoic acids. google.com

Varying Methoxy (B1213986) Groups: Analogs can be synthesized with one, two, or no methoxy groups, or with methoxy groups at different positions (e.g., 2,3,4- or 2,4,5-). The parent 3,4,5-trimethoxybenzoic acid is often synthesized from gallic acid or via hydrolysis of its methyl ester. chemicalbook.comresearchgate.net

Replacing Methoxy Groups: The methoxy groups can be replaced with other substituents to modulate properties. For example, replacing a metabolically labile methoxy group with fluoro, difluoromethyl, or trifluoromethyl groups can enhance metabolic stability. researchgate.net Other potential replacements include hydroxyl, amino, or larger alkoxy groups.

| Modification | Example Substituents | Synthetic Precursor | Potential Impact |

|---|---|---|---|

| Number/Position of -OCH₃ | 3,4-dimethoxy; 4-methoxy | 3,4-Dimethoxybenzoic acid; Anisic acid | Alter hydrogen bonding capacity and electronics |

| Replacement of -OCH₃ | -F, -Cl, -OH, -CF₃ | Substituted benzoic acids | Modify lipophilicity, pKa, and metabolic stability |

| Extension of Alkoxy Chain | -OCH₂CH₃, -OPr | Substituted hydroxybenzoic acids followed by alkylation | Increase lipophilicity |

| Ring Replacement | Pyridine, Thiophene | Nicotinic acid, Thiophenecarboxylic acid | Introduce heteroatoms, alter geometry |

Isosteric Replacements within the Molecular Framework

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physicochemical characteristics. nih.govbaranlab.orgdrughunter.com

Amide Bond Isosteres: The amide bond can be susceptible to enzymatic hydrolysis. Replacing it with a more stable isostere can improve bioavailability. Common amide isosteres include heterocycles like 1,2,4-oxadiazoles, 1,2,3-triazoles, and imidazoles, as well as groups like fluoroalkenes and trifluoroethylamines. nih.govdrughunter.comnih.gov These groups can mimic the hydrogen bonding and conformational properties of the amide bond. researchgate.net

Trimethoxyphenyl Ring Isosteres: The phenyl ring itself can be replaced. A common strategy is to substitute it with heteroaromatic rings such as pyridine, pyrimidine, or pyrazine (B50134) to introduce polarity, modulate pKa, or create new hydrogen bonding interactions. drughunter.com The methoxy groups can also be replaced by bioisosteres; for example, a trifluoromethoxy group is often used to block metabolic oxidation. researchgate.net

| Original Moiety | Potential Isostere | Rationale | Reference |

|---|---|---|---|

| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Metabolically stable, mimics planarity and dipole moment. | nih.gov |

| Trifluoroethylamine (-CF₂-NH-) | Reduces susceptibility to proteolysis, non-ionized at physiological pH. | drughunter.com | |

| Retro-amide (-NH-CO-) | Alters hydrogen bond vector and synthetic accessibility. | mdpi.com | |

| Fluorene | Carbazole | Similar shape, provides a hydrogen bond donor. | drughunter.com |

| Dibenzofuran | Similar shape, replaces CH₂ with an oxygen atom, altering electronics. | drughunter.com | |

| Methoxy Group (-OCH₃) | Trifluoromethoxy (-OCF₃) | Blocks metabolic O-demethylation, increases lipophilicity. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be mapped out.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational data for the structural confirmation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include:

Signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the fluorenyl group and the disubstituted benzene (B151609) ring.

A singlet for the amide proton (N-H), the chemical shift of which can be highly variable.

A characteristic singlet for the two protons of the methylene (B1212753) group (CH₂) in the fluorene (B118485) moiety.

Two distinct singlets in the upfield region (typically 3.5-4.0 ppm) for the methoxy (B1213986) group protons; one for the two equivalent methoxy groups at the 3 and 5 positions and another for the methoxy group at the 4 position.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Expected signals would include those for the carbonyl carbon of the amide, the various aromatic carbons of the fluorene and trimethoxybenzoyl moieties, the methylene carbon of the fluorene, and the methoxy carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, primarily helping to assign the protons within the fluorenyl and benzoyl aromatic systems by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₂₃H₂₁NO₄), the exact mass can be calculated and compared to the experimental value to confirm the formula. The predicted monoisotopic mass is 375.14706 Da.

Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation would likely involve the cleavage of the amide bond, leading to fragment ions corresponding to the fluorenyl amine and the trimethoxybenzoyl moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands, including:

An N-H stretching vibration for the secondary amide.

A strong C=O stretching vibration for the amide carbonyl group.

C-H stretching vibrations for the aromatic and aliphatic (CH₂) groups.

C=C stretching vibrations within the aromatic rings.

C-O stretching vibrations for the methoxy ether groups.

C-N stretching vibrations.

Table 1: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3350 - 3250 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide) | 1680 - 1630 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether) | 1275 - 1200 and 1150 - 1085 |

| C-N Stretch | 1400 - 1200 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique would also elucidate the crystal packing and identify any intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which govern the solid-state architecture. No published crystal structure for this specific compound could be located.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a chemical compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A suitable reversed-phase method would be developed to separate the main compound from any impurities or starting materials.

Thin-Layer Chromatography (TLC): TLC would be used for rapid qualitative monitoring of reaction progress and for preliminary purity checks.

Without experimental data, specific conditions such as the mobile phase composition for HPLC or TLC, the type of column used, and the retention time of the compound cannot be provided.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. Given the compound's non-volatile and thermally sensitive nature, HPLC provides a robust analytical solution without the need for chemical derivatization. researchgate.net The separation is typically achieved using a reversed-phase approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation of the target compound from any impurities.

Various detection methods can be coupled with HPLC to analyze this compound, each offering distinct advantages:

UV-Vis Detection: The presence of multiple aromatic rings (fluorenyl and trimethoxybenzoyl moieties) in the molecule results in strong ultraviolet absorbance, making a Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector a straightforward and effective method for detection and quantification.

Fluorescence Detection (FLD): The fluorenyl group is inherently fluorescent. This property allows for highly sensitive and selective detection using an FLD. nih.gov By exciting the molecule at its maximum absorption wavelength and measuring the emission at a higher wavelength, it is possible to achieve very low limits of detection, minimizing interference from non-fluorescent matrix components. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural information. Electrospray ionization (ESI) is a common ionization technique for molecules of this type. nih.gov LC-MS analysis not only confirms the molecular weight of the parent compound but also provides fragmentation data (MS/MS) that can be used for definitive structural confirmation. nih.gov

The following table outlines a hypothetical set of parameters for an HPLC method developed for the analysis of this compound.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the aromatic structure of the analyte. nih.gov |

| Mobile Phase | Gradient: Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is effective for separating the main compound from potential impurities with different polarities. Formic acid aids in protonation for better peak shape and MS ionization. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| UV Detection | 254 nm, 280 nm | Wavelengths corresponding to the absorbance maxima of the aromatic systems in the molecule. |

| Fluorescence Detection | Excitation: ~265 nm; Emission: ~315 nm | These wavelengths are typical for the fluorene fluorophore, offering high sensitivity and selectivity. nih.gov |

| MS Detection (ESI+) | m/z 376.15 [M+H]⁺ | Detection of the protonated molecular ion for unambiguous identification. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Precursors

While this compound itself is not suitable for direct GC analysis due to its high molecular weight and low volatility, GC-MS is a powerful tool for identifying volatile impurities, unreacted starting materials, and byproducts from its synthesis. youtube.com The synthesis of this amide typically involves the reaction of a fluorenyl amine derivative with a trimethoxybenzoyl derivative. GC-MS can be used to monitor the presence and purity of these precursors.

The process involves injecting the sample into a heated port, where volatile compounds are vaporized and carried by an inert gas through a capillary column. youtube.com The column separates the components based on their boiling points and interaction with the stationary phase. youtube.com As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing it to fragment into characteristic patterns. researchgate.net These fragmentation patterns serve as a "fingerprint" for identifying the compound by comparing it to mass spectral libraries. researchgate.netresearchgate.net

Potential volatile compounds that could be analyzed by GC-MS during the synthesis of this compound include:

Precursors: Starting materials like 2-aminofluorene (B1664046) or derivatives of 3,4,5-trimethoxybenzoic acid (e.g., the acid chloride or methyl ester) can be monitored.

Solvents: Residual solvents used in the synthesis or purification steps.

Byproducts: Small molecules formed through side reactions, such as from the decomposition of reagents or solvents.

For less volatile precursors, a derivatization step, such as silylation, can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. researchgate.net

Table 2: Potential Volatile Precursors and Byproducts Analyzable by GC-MS

| Compound | Role | Typical GC-MS Behavior | Key Mass Fragments (m/z) |

|---|---|---|---|

| 2-Aminofluorene | Precursor | Volatile enough for direct GC analysis. | 181 (M⁺), 180, 152 |

| 3,4,5-Trimethoxybenzoyl chloride | Precursor | Can be analyzed by GC, though it is reactive. | 230 (M⁺), 195, 182, 167 |

| 3,4,5-Trimethoxybenzoic acid | Precursor | Requires derivatization (e.g., methylation or silylation) for GC analysis. | Varies with derivative; for methyl ester: 226 (M⁺), 195, 167 |

| N,N-Dimethylformamide (DMF) | Solvent | Common solvent in amide synthesis; easily detected by GC-MS. | 73 (M⁺), 44, 42 |

Computational Chemistry and Theoretical Insights into Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could predict a range of ground state properties. These would include the optimized molecular geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the distribution of electrostatic potential. Such data is crucial for predicting the molecule's reactivity and stability. However, no specific DFT studies for this compound have been published.

Conformational Analysis and Energetics

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. This is particularly important for this molecule due to the rotatable bonds connecting the fluorenyl and benzamide (B126) fragments. Understanding the preferred conformations is a prerequisite for meaningful molecular docking and dynamics studies. To date, no such analysis for this compound is available in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would allow for the examination of its dynamic behavior, including conformational changes and interactions with its environment, such as a solvent. This information is vital for understanding how the molecule behaves in a biological or chemical system. Regrettably, no MD simulation studies have been reported for this compound.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Binding Site Analysis and Interaction Profiling

A hypothetical molecular docking study would involve identifying a potential binding site on a target protein and analyzing the interactions between the protein and the compound. This would include identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the binding affinity.

Energy Minimization and Scoring Functions

Following the prediction of the binding pose, energy minimization would be performed to refine the geometry of the complex. Scoring functions would then be used to estimate the binding affinity. While this is a standard procedure in computational drug discovery, no such studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methodologies employed to correlate the chemical structure of a compound with its biological activity or physicochemical properties. In the context of this compound and its analogs, QSAR studies can provide valuable insights into the structural requirements for a particular biological effect, such as anticancer activity. These models are typically represented by a mathematical equation that relates molecular descriptors to the observed activity.

A hypothetical QSAR study on a series of fluorene-based benzamide derivatives might explore the influence of various substituents on their cytotoxic potency against a cancer cell line. The goal would be to develop a predictive model that can guide the synthesis of new analogs with enhanced activity.

Hypothetical QSAR Study of Fluorene-Benzamide Derivatives

For a series of compounds related to this compound, a QSAR model could be developed to predict their anticancer activity (e.g., expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). The model might incorporate descriptors such as:

LogP: A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.

Molecular Weight (MW): The mass of the molecule, which can affect its diffusion and transport properties.

Topological Polar Surface Area (TPSA): An indicator of the polar surface area, which is related to hydrogen bonding potential and membrane permeability.

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): These descriptors quantify the potential for hydrogen bonding interactions with biological targets.

Electronic Descriptors: Such as the Hammett constant (σ) for substituents on the aromatic rings, which describes their electron-donating or electron-withdrawing nature.

A potential QSAR equation derived from such a study could take the form:

pIC50 = β₀ + β₁(LogP) + β₂(TPSA) + β₃(MW) + ... + ε

Where β coefficients represent the contribution of each descriptor to the biological activity, and ε is the error term.

The following interactive data table illustrates a hypothetical dataset and the calculated descriptors for a series of N-(9H-fluoren-2-yl)-benzamide analogs, which could be used to build a QSAR model.

Detailed Research Findings from a Representative QSAR Model

Based on the hypothetical data, a multiple linear regression analysis could yield a QSAR model. The results might indicate that increased lipophilicity (higher LogP) and the presence of electron-withdrawing groups on the benzamide ring are positively correlated with anticancer activity, while a larger polar surface area might be detrimental. Such findings would suggest that future synthetic efforts should focus on analogs with halogen or other electron-withdrawing substituents and a balanced lipophilicity to optimize potency. The quantitative structure-activity relationship results can show that molecular dipole moment, molar refractivity, and some topological indices are influential on the cytotoxic effect. nih.gov

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.org A pharmacophore model for this compound and its analogs would be constructed based on the common structural features of a set of known active compounds.

A representative pharmacophore model for this class of compounds might include the following features:

Aromatic Rings (AR): The fluorene (B118485) moiety and the benzamide phenyl ring are key aromatic features that can engage in π-π stacking or hydrophobic interactions with the biological target.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide linkage and the oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amide nitrogen can serve as a hydrogen bond donor.

Hydrophobic Center (HY): The rigid, non-polar fluorene core can be considered a significant hydrophobic feature.

This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired structural features and, therefore, a higher probability of being biologically active.

The following interactive data table outlines the key pharmacophoric features of this compound.

Application in Ligand-Based Drug Design

A validated pharmacophore model serves as a template for the design of new molecules. Medicinal chemists can use this model to:

Virtual Screening: Search databases of existing compounds to find molecules that match the pharmacophore.

De Novo Design: Design entirely new molecules that incorporate the key pharmacophoric features.

Lead Optimization: Modify existing active compounds to better fit the pharmacophore model and improve their activity.

By focusing on these key interaction points, researchers can rationally design and synthesize new fluorene-based benzamides with potentially improved therapeutic profiles.

Pharmacological and Biological Activity Investigations Pre Clinical Mechanistic Studies

Cellular Assays for Biological Response Profiling

Antimicrobial Efficacy against Bacterial and Fungal Strains

No research data was found regarding the evaluation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide against any bacterial or fungal strains. Consequently, information on its minimum inhibitory concentration (MIC) or other measures of antimicrobial or antifungal efficacy is not available.

While studies on other derivatives of the fluorene (B118485) scaffold have demonstrated a range of antimicrobial properties, this information is not directly applicable to the specific compound of interest and has been omitted as per the exclusionary criteria.

Pre-clinical In Vivo Studies for Mechanistic Efficacy and Target Engagement

There is a lack of published pre-clinical in vivo studies for this compound. Therefore, its mechanistic efficacy and target engagement in living organisms have not been characterized.

Cognitive Enhancement Models

No in vivo studies using animal models to investigate the potential cognitive-enhancing or nootropic effects of this compound have been reported. Research has been conducted on other compounds containing the 3,4,5-trimethoxybenzamide (B1204051) moiety which have shown potential as memory enhancers; however, these findings cannot be extrapolated to this compound without direct experimental evidence.

Anti-malarial Efficacy Models

There are no available pre-clinical data from in vivo models assessing the anti-malarial efficacy of this compound. While various fluorene derivatives have been investigated for their activity against Plasmodium species, no such studies have been published for the specific compound . d-nb.info

Assessment of Pharmacodynamic Biomarkers

In the absence of any in vivo studies, there has been no assessment of pharmacodynamic biomarkers to understand the physiological and biochemical effects of this compound in a living system.

Structure Activity Relationship Sar and Mechanistic Elucidation

Deconvolution of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, dissecting the individual contributions of its constituent parts helps in defining this pharmacophore.

The 3,4,5-trimethoxybenzoyl group is a well-known pharmacophore found in a variety of biologically active compounds, notably those with anticancer and anti-inflammatory properties. The three methoxy (B1213986) groups on the phenyl ring are critical for its biological activity. They are known to be involved in interactions with biological targets, such as tubulin.

The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket of a target protein. The spatial arrangement of these groups is also vital. The 3,4,5-substitution pattern positions these groups to optimize binding.

A novel resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, demonstrated that the inclusion of trimethoxyl groups can lead to significant antiproliferative effects in human cancer cells. nih.gov

The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, serves as a bulky, hydrophobic scaffold in the molecule. This group is often incorporated into drug candidates to enhance their binding affinity through hydrophobic and van der Waals interactions with the target protein. nih.gov The planar nature of the fluorene ring system can facilitate π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site.

The point of attachment to the rest of the molecule is also a critical determinant of activity. In this compound, the linkage is at the 2-position of the fluorene ring. This specific substitution pattern dictates the orientation of the fluorene group within the binding pocket, which can be crucial for optimal interaction. Other substitution patterns on the fluorene ring would likely result in different biological activities or potencies.

The fluorene nucleus itself is a component of various bioactive compounds, exhibiting a wide range of pharmacological actions. orientjchem.org This suggests that the fluorenyl group in the target molecule likely plays a significant role in its biological profile.

The amide bond (-CO-NH-) is a cornerstone of molecular interactions in biological systems. Its structural and functional roles are multifaceted. The amide linkage in this compound provides a rigid planar unit that helps to maintain the relative orientation of the 3,4,5-trimethoxybenzoyl and fluoren-2-yl moieties. This conformational rigidity can be advantageous for binding to a specific target by reducing the entropic penalty upon binding.

The amide group is also a key player in hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental for the high-affinity binding of ligands to their biological targets. The ability of the amide linkage to participate in these interactions is often a critical determinant of a compound's biological activity.

The rotational barrier around the C-N amide bond can lead to the existence of syn and anti conformers. researchgate.net The preferred conformation can be influenced by the nature of the substituents, and this conformational preference can have a profound impact on the molecule's ability to fit into a binding site.

Rational Design Principles Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of new molecules with improved therapeutic properties. For this compound, this involves the strategic modification of its structure to enhance potency, selectivity, and pharmacokinetic properties.

The potency and selectivity of this compound can be fine-tuned by modifying the substituent patterns on both the benzoyl and fluorenyl rings.

Table 1: Potential Modifications to the 3,4,5-Trimethoxybenzoyl Moiety and Their Rationale

| Modification | Rationale | Potential Outcome |

| Replacement of methoxy groups with other alkoxy groups (e.g., ethoxy, propoxy) | To probe the steric tolerance of the binding pocket. | May increase or decrease potency depending on the size of the binding pocket. |

| Introduction of bioisosteric replacements for methoxy groups (e.g., methylthio, amino) | To explore different electronic and hydrogen bonding properties. | Could alter binding affinity and selectivity. |

| Positional isomerization of the methoxy groups (e.g., 2,3,4- or 3,4-dimethoxy) | To assess the importance of the 3,4,5-substitution pattern for optimal binding. | Likely to decrease potency, confirming the importance of the 3,4,5-pattern. |

| Introduction of small electron-withdrawing or electron-donating groups on the benzoyl ring | To modulate the electronic properties of the ring and its ability to engage in π-π interactions. | Could enhance binding affinity and selectivity. |

Table 2: Potential Modifications to the Fluoren-2-yl Group and Their Rationale

| Modification | Rationale | Potential Outcome |

| Introduction of substituents (e.g., halo, alkyl, alkoxy) on the fluorene ring | To explore additional binding interactions and modulate lipophilicity. | Could improve potency and pharmacokinetic properties. |

| Positional isomerization of the amide linkage on the fluorene ring (e.g., to the 3- or 4-position) | To alter the orientation of the fluorene moiety within the binding site. | May lead to different biological activities or improved potency for the same target. |

| Replacement of the fluorene ring with other polycyclic aromatic or heterocyclic systems | To investigate the impact of the scaffold's shape, size, and electronic properties on activity. | Could lead to the discovery of novel scaffolds with improved properties. |

Beyond simple substituent modifications, more advanced strategies can be employed to enhance target recognition and binding affinity.

One approach is to introduce conformational constraints into the molecule. This can be achieved by incorporating cyclic structures or rigid linkers to lock the molecule into its bioactive conformation. This pre-organization can lead to a significant increase in binding affinity by reducing the entropic cost of binding.

Another strategy is to design molecules that can form additional, specific interactions with the target. This could involve the introduction of functional groups that can form covalent bonds with the target, leading to irreversible inhibition, or groups that can participate in stronger non-covalent interactions, such as salt bridges or halogen bonds.

Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in the rational design process. These methods can be used to predict how modifications to the structure of this compound will affect its binding to a target protein, allowing for the prioritization of synthetic efforts towards the most promising candidates.

Mechanistic Insights into the Biological Action of this compound Remain Elusive

While the individual structural components of the molecule, the 9H-fluorene ring and the 3,4,5-trimethoxybenzamide (B1204051) moiety, are present in various biologically active compounds, any extrapolation of a potential mechanism of action would be purely speculative. Scientific rigor demands that the biological activity and mechanism of a specific compound be determined through direct experimental investigation.

Currently, there are no published research findings that would allow for a detailed and scientifically accurate discussion of the mechanistic studies of this compound at the molecular and cellular level. Information regarding its interaction with biological macromolecules, its effect on cellular processes such as the cell cycle or apoptosis, or its influence on specific signaling cascades has not been reported. Therefore, data tables and detailed research findings on its mechanism of action cannot be provided.

Pre Clinical Pharmacokinetics and Biotransformation Studies

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In vitro ADME studies are crucial in early drug discovery to assess the pharmacokinetic properties of a compound. bioduro.comnews-medical.net For N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, a series of in vitro assays would be necessary to predict its behavior in vivo.

The permeability and solubility of a compound are critical determinants of its oral bioavailability.

Permeability: The high lipophilicity of the molecule suggests that it may have good passive permeability across cell membranes, such as the intestinal epithelium. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK cell lines would be utilized to assess its permeability. bioduro.com Given its structural characteristics, the compound would likely be classified as having high permeability.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Classification | Method of Determination (Standard Assay) |

|---|---|---|

| Molecular Formula | C23H21NO4 | N/A |

| Molecular Weight | 375.42 g/mol | Mass Spectrometry |

| XlogP | 4.3 uni.lu | In silico calculation |

| Aqueous Solubility | Low | Kinetic/Thermodynamic Solubility Assays |

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and availability to target tissues and for metabolism and excretion. nih.gov

Due to its high lipophilicity and the presence of extensive aromatic systems, this compound is predicted to exhibit high plasma protein binding (likely >95%). nih.gov Equilibrium dialysis, ultrafiltration, or ultracentrifugation are standard in vitro methods used to determine the fraction of the compound bound to plasma proteins from various species, including humans. nih.gov A high degree of plasma protein binding would mean that only a small fraction of the drug is unbound and pharmacologically active. nih.gov

Metabolic Stability Assessments in Hepatic Microsomes and Hepatocytes

Metabolic stability assays are conducted to predict the in vivo hepatic clearance of a drug. springernature.comsemanticscholar.org These assays typically utilize liver subcellular fractions like microsomes or intact cells such as hepatocytes. springernature.comresearchgate.net

Hepatic Microsomes: Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. epa.gov Incubation of this compound with human and other species' liver microsomes in the presence of NADPH would provide an initial assessment of its susceptibility to oxidative metabolism.

Hepatocytes: Primary hepatocytes contain both Phase I and Phase II metabolic enzymes and offer a more comprehensive in vitro model for metabolism studies. semanticscholar.org Incubating the compound with suspended or plated hepatocytes would allow for the evaluation of both oxidative and conjugative metabolic pathways.

Given the presence of multiple potential sites for metabolism (the fluorene (B118485) ring, the trimethoxy-substituted phenyl ring, and the amide linkage), it is predicted that this compound would have moderate to low metabolic stability, suggesting it is likely to be a substrate for hepatic enzymes.

Table 2: Illustrative Data Table for Metabolic Stability Assessment

| Test System | Species | Incubation Time (min) | % Parent Compound Remaining (Predicted) |

|---|---|---|---|

| Liver Microsomes | Human | 60 | 20 - 40% |

| Liver Microsomes | Rat | 60 | 10 - 30% |

| Hepatocytes | Human | 120 | 15 - 35% |

Identification and Structural Characterization of Major Metabolites

Following metabolic stability assays, the identification of major metabolites is crucial for understanding the clearance pathways and identifying any potentially active or reactive metabolites. This is typically achieved using high-resolution mass spectrometry (LC-MS/MS).

For this compound, several metabolic transformations can be predicted:

Oxidative Metabolism (Phase I):

Hydroxylation: Aromatic hydroxylation is likely to occur on the fluorene moiety and the trimethoxy-substituted benzene (B151609) ring. The methylene (B1212753) bridge of the fluorene (C9 position) is also a potential site for hydroxylation.

O-Demethylation: One or more of the three methoxy (B1213986) groups are susceptible to O-demethylation, forming phenolic metabolites.

Hydrolysis: The amide bond could be susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 2-aminofluorene (B1664046) and 3,4,5-trimethoxybenzoic acid.

Conjugation (Phase II): The phenolic metabolites formed through hydroxylation or O-demethylation could undergo further conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).

Elucidation of Key Biotransformation Pathways and Enzymes Involved

To identify the specific enzymes responsible for the metabolism of this compound, reaction phenotyping studies would be conducted. epa.gov

Cytochrome P450 (CYP) Enzymes: The predicted oxidative metabolic pathways (hydroxylation and O-demethylation) are primarily mediated by CYP enzymes. To identify the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9), studies would be performed using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

Other Enzymes: If amide hydrolysis is a significant pathway, the involvement of carboxylesterases would be investigated. For any subsequent conjugation reactions, the roles of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be assessed.

Understanding the key enzymes involved in the biotransformation of this compound is essential for predicting potential drug-drug interactions. news-medical.net

Future Research Directions and Conceptual Therapeutic Potential

Development of Next-Generation Analogs with Tailored Biological Profiles

The development of analogs from a lead compound like N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic efficacy while minimizing off-target effects. Future research would logically focus on systematic structural modifications to delineate a clear structure-activity relationship (SAR). nih.gov

Key conceptual strategies would involve:

Modification of the Fluorene (B118485) Moiety: The fluorene ring system is a versatile scaffold. mdpi.com Introducing various substituents at different positions of the fluorene core could significantly influence the compound's biological activity. For instance, substitutions at the C2, C7, and C9 positions have been shown to alter the electronic and steric properties of fluorene derivatives, which in turn can modulate their interaction with biological targets. nih.govmdpi.com

Alterations to the Trimethoxybenzamide Group: The 3,4,5-trimethoxybenzamide (B1204051) portion of the molecule is a known pharmacophore present in several bioactive compounds. Exploring analogs with different patterns of methoxy (B1213986) substitution, or replacing the methoxy groups with other electron-donating or electron-withdrawing groups, could fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Linker Modification: The amide bond linking the fluorene and trimethoxybenzoyl moieties is another critical point for modification. Altering the linker's length, flexibility, or chemical nature could optimize the spatial orientation of the two key scaffolds, potentially enhancing target binding affinity and specificity.

A systematic approach to generating a library of such analogs would be essential for identifying compounds with improved potency, selectivity, and metabolic stability.

Exploration of Novel Therapeutic Indications and Disease Targets

Identifying the precise molecular targets of this compound is a critical step in uncovering its full therapeutic potential. A range of modern techniques can be conceptually applied to this challenge.

Chemical Proteomics: This approach can identify the direct binding partners of the compound within a complex biological system. mdpi.com By immobilizing an analog of the compound on a solid support, it can be used as "bait" to pull down its interacting proteins from cell lysates, which are then identified using mass spectrometry. nih.gov

Genetic and Genomic Approaches: Techniques like CRISPR-based screening can systematically knock down or overexpress every gene in the genome to identify which genetic perturbations sensitize or desensitize cells to the compound. nih.gov This can provide powerful clues about the compound's mechanism of action and its molecular targets.

Computational Methods: In silico approaches, such as molecular docking and virtual screening, can predict potential binding targets based on the compound's 3D structure. mdpi.com By screening a library of known protein structures, researchers can generate hypotheses about potential targets that can then be validated experimentally. mdpi.compharmafeatures.com

These target identification strategies could reveal novel therapeutic applications for this compound beyond any initially hypothesized activities, opening up new avenues for drug development.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a deeper understanding of the biological effects of this compound, the integration of advanced omics technologies is indispensable.

Proteomics: Beyond target identification, proteomics can provide a global view of how the compound alters protein expression and post-translational modifications within the cell. nih.govmetwarebio.com This can help to elucidate the downstream signaling pathways affected by the compound and identify potential biomarkers of its activity. davuniversity.org Mass spectrometry-based proteomics is a powerful tool for characterizing these changes. nih.govmetwarebio.com

Metabolomics: Metabolomics offers a snapshot of the metabolic state of a cell or organism and can reveal how a compound perturbs metabolic pathways. nih.gov By analyzing changes in the levels of endogenous metabolites after treatment with the compound, researchers can gain insights into its mechanism of action and identify potential metabolic liabilities or off-target effects. nih.govnih.gov

Together, these omics approaches provide a systems-level understanding of the compound's biological impact, which is crucial for its further development.

Conceptual Approaches to Formulation and Delivery System Design

The physicochemical properties of this compound, particularly its likely poor water solubility, will necessitate innovative formulation strategies to ensure adequate bioavailability.

Conceptual approaches to formulation could include:

Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the drug, which can enhance its dissolution rate and bioavailability. hilarispublisher.comresearchgate.net

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and improve solubility. nih.gov

Lipid-Based Drug Delivery Systems: Encapsulating the compound in lipid-based carriers like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption. hilarispublisher.comnih.govmdpi.com These systems are particularly promising for poorly soluble drugs. nih.govpurdue.edu

For targeted delivery, these formulations could be further engineered with ligands that bind to specific receptors on diseased cells, thereby increasing therapeutic efficacy and reducing systemic toxicity. nih.govmdpi.comijpsjournal.com

Bridging Fundamental Research to Pre-clinical Development Pipelines

The transition of this compound from a promising lead compound to a preclinical candidate requires a structured and rigorous development plan. frontiersin.orgnih.gov

The key stages in this transition would conceptually involve:

Lead Optimization: Based on initial screening and SAR studies, a lead compound is selected and further optimized to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.org

In Vitro and In Vivo Pharmacology: The optimized lead compound is then subjected to a battery of in vitro and in vivo tests to confirm its efficacy in relevant disease models. parabolicdrugs.com

IND-Enabling Studies: Before a new drug can be tested in humans, an Investigational New Drug (IND) application must be filed with regulatory authorities. nih.gov This requires a comprehensive set of preclinical studies, including:

Pharmacokinetics and Toxicology: Detailed studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its potential toxicity in animal models. wuxiapptec.comchromatographyonline.com

Chemistry, Manufacturing, and Controls (CMC): Development of a scalable and reproducible synthesis process for the drug substance and a stable formulation for the drug product. chromatographyonline.com

A successful preclinical development program will provide the necessary safety and efficacy data to support the initiation of clinical trials in humans. nih.govacmedsci.ac.uk

Interactive Data Table: Conceptual Preclinical Development Pipeline

| Stage | Key Activities | Primary Goal |

| Lead Optimization | Synthesis and screening of analogs, SAR studies. | Improve potency, selectivity, and ADME properties. |

| In Vitro Pharmacology | Cell-based assays, enzyme inhibition assays. | Confirm mechanism of action and efficacy in cellular models. |

| In Vivo Pharmacology | Efficacy studies in animal models of disease. | Demonstrate therapeutic benefit in a living organism. |

| Pharmacokinetics | ADME studies in animals. | Characterize the drug's profile in the body. |

| Toxicology | Acute and chronic toxicity studies in animals. | Establish a safe dose range for human studies. |

| CMC | Process chemistry, formulation development, stability testing. | Ensure the quality and consistency of the drug product. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and its derivatives?

- Methodology : Utilize nucleophilic acyl substitution or coupling reactions, such as reacting fluorenyl amines with activated 3,4,5-trimethoxybenzoyl chloride derivatives. For example, describes a similar synthesis using salicylamide and 3,4,5-trimethoxybenzoyl chloride, achieving a 33% yield via preparative HPLC purification. Optimize reaction conditions (e.g., solvent, temperature) to improve yield, and confirm purity via HPLC (≥95%) and HRMS .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize the compound’s structure?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.7–3.9 ppm). For example, in , methoxy protons for a related compound appear at δ 3.84 ppm.

- IR Spectroscopy : Detect amide C=O stretches (~1640–1680 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .

- Cross-reference with computed spectra (e.g., DFT) to resolve ambiguities in complex splitting patterns .

Q. What crystallization methods are effective for obtaining high-quality single crystals of this compound?

- Methodology : Use slow evaporation in polar aprotic solvents (e.g., DMSO, DMF) or mixed solvent systems (n-hexane/ethyl acetate). highlights the use of SHELX for refining crystal structures, emphasizing the importance of high-resolution data (R-factor < 0.05) for accurate electron density mapping .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like topoisomerase II?

- Methodology :

Target Selection : Identify binding pockets using PDB structures (e.g., topoisomerase II in ).

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions.

Validation : Compare predicted binding affinities with experimental IC50 values. For analogs in , docking scores correlated with inhibitory activity (IC50 < 1 µM) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Control variables like cell line (e.g., HepG2 vs. MCF-7 in vs. 13), incubation time, and solvent (DMSO concentration ≤0.1%).

- SAR Analysis : Compare substituent effects (e.g., fluorenyl vs. carbazole in ). For instance, 3,4,5-trimethoxy groups enhance membrane permeability, but bulky substituents may reduce target affinity .

Q. How can in silico ADMET profiling guide the optimization of pharmacokinetic properties?

- Methodology :

- Tools : Use SwissADME or ADMETlab to predict logP (optimal 2–5), aqueous solubility, and CYP450 inhibition.

- Modifications : Introduce polar groups (e.g., hydroxyl in ) to improve solubility without compromising CNS penetration. ’s derivatives with 4-hydroxyphenyl groups showed balanced logP (~3.2) and enhanced bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For acetylcholinesterase (), measure Ki values via Ellman’s method.

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, revealing entropy-driven interactions common with trimethoxybenzamides .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |